molecular formula C9H6BrN5 B2982867 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- CAS No. 910443-21-9

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-

Cat. No.: B2982867
CAS No.: 910443-21-9
M. Wt: 264.086
InChI Key: SKMXJAYVKYKOOR-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazinoindole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an indole derivative with a triazine moiety, followed by bromination to introduce the 8-bromo substituent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazinoindole compounds .

Scientific Research Applications

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 8-bromo substituent in 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .

Properties

IUPAC Name

8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMXJAYVKYKOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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